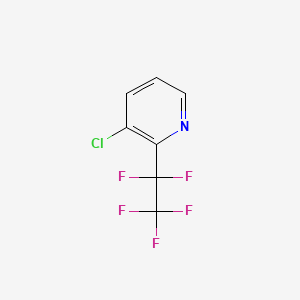

3-Chloro-2-(pentafluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGDYIWXYRKJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 3 Chloro 2 Pentafluoroethyl Pyridine

Transformations Involving the Chlorine Atom on the Pyridine (B92270) Ring

The chlorine atom at the 3-position of the pyridine ring is a key handle for functionalization, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The presence of the strongly electron-withdrawing pentafluoroethyl group at the ortho-position (C-2) enhances the electrophilicity of the pyridine ring, thereby facilitating reactions at the C-3 position.

Nucleophilic Aromatic Substitution Reactions at the Chlorinated Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridines bearing a halogen substituent. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group and the nature of other substituents on the ring. Positions 2 and 4 are inherently more electron-deficient than position 3, making them more susceptible to nucleophilic attack. uoanbar.edu.iq However, the potent electron-withdrawing nature of the pentafluoroethyl group at the 2-position significantly activates the C-3 position towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance and inductive effects. libretexts.org

A variety of nucleophiles can be employed to displace the chlorine atom in activated chloropyridines. For instance, reactions with amines, alkoxides, and thiolates can furnish the corresponding amino-, ether-, and thioether-substituted pyridines. While direct studies on 3-Chloro-2-(pentafluoroethyl)pyridine may be specific, analogous transformations on similarly substituted chloropyridines are well-documented. For example, 6-chloropyridine derivatives have been shown to react with nucleophiles such as ammonium (B1175870) acetate (B1210297) and hydrazine (B178648) hydrate (B1144303) to yield aminated and hydrazinated products, respectively. mdpi.com

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH (e.g., Pyrrolidine) | 3-Amino-2-(pentafluoroethyl)pyridine derivative |

| Alkoxide | RONa (e.g., Sodium methoxide) | 3-Alkoxy-2-(pentafluoroethyl)pyridine derivative |

| Thiolate | RSNa (e.g., Sodium thiophenoxide) | 3-Thioether-2-(pentafluoroethyl)pyridine derivative |

| Hydrazine | N₂H₄ | 3-Hydrazinyl-2-(pentafluoroethyl)pyridine |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S bond formation at the chlorine site)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound serves as an effective electrophilic partner in these transformations, typically employing palladium or copper catalysts. researchgate.net

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.edu The reaction of this compound with various aryl- or vinylboronic acids would yield the corresponding 3-aryl- or 3-vinyl-2-(pentafluoroethyl)pyridine derivatives. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center. nsf.govresearchgate.netnih.gov

| Coupling Partner | Catalyst System (Example) | Product Class |

| Arylboronic acid (ArB(OH)₂) | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-Aryl-2-(pentafluoroethyl)pyridine |

| Vinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Vinyl-2-(pentafluoroethyl)pyridine |

| Terminal alkyne (Heck-type) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-2-(pentafluoroethyl)pyridine |

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. rsc.org Applying this methodology to this compound would allow for the synthesis of a diverse array of 3-amino-substituted pyridines, which are important pharmacophores. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphines or NHCs being particularly effective for the coupling of aryl chlorides. researchgate.netresearchgate.net

C-O and C-S Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium- or copper-catalyzed methodologies exist for the formation of C-O and C-S bonds. The coupling of this compound with alcohols, phenols, or thiols can produce the corresponding ethers and thioethers, further expanding the synthetic utility of this scaffold.

Chemical Modifications and Stability of the Pentafluoroethyl Moiety

The pentafluoroethyl group is generally characterized by its high chemical and thermal stability, which is a desirable trait in many applications. However, under specific conditions, the C-F bonds can undergo transformation.

Hydrodefluorination Reactions of the Perfluoroalkyl Group

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. This transformation is of interest for selectively accessing partially fluorinated building blocks from perfluorinated starting materials. nih.govacs.org The C-F bonds in a pentafluoroethyl group are exceptionally strong and typically unreactive. However, recent advances in catalysis have enabled the HDF of even robust C-F bonds. Catalytic systems based on transition metals like nickel chemrxiv.org or main-group elements such as bismuth have shown efficacy in the HDF of fluoroarenes. nih.gov These reactions often proceed via oxidative addition of a C-F bond to a low-valent metal center. While HDF of C(sp²)-F bonds on a pyridine ring is more commonly studied, applying these methods to the C(sp³)-F bonds of the pentafluoroethyl group would likely require harsh conditions or highly specialized catalysts.

Reactivity of Activated C-F Bonds within the Pentafluoroethyl Substituent

Beyond HDF, the direct functionalization of C-F bonds in the pentafluoroethyl group is a significant synthetic challenge. These bonds are generally considered inert to most chemical reagents. Nevertheless, transition-metal-mediated C-F bond activation provides a potential, albeit complex, route for their modification. nih.gov This process involves the coordination of a metal center to the fluorinated substrate, followed by oxidative addition to cleave a C-F bond. This can generate a metal-fluoride and an organometallic species that could, in principle, be trapped by other reagents. However, such transformations are often stoichiometric rather than catalytic and are highly sensitive to the electronic and steric environment of the substrate and metal complex. The selective activation of a specific C-F bond within the C₂F₅ group in the presence of the C-Cl and C(aryl)-F bonds would represent a formidable challenge in regioselectivity.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom resides in an sp² hybrid orbital and is available for reaction with electrophiles. However, the reactivity of the nitrogen is significantly modulated by the substituents on the pyridine ring. The presence of the electron-withdrawing chlorine atom at C-3 and the powerful electron-withdrawing pentafluoroethyl group at C-2 substantially decreases the electron density of the aromatic system and, by extension, the basicity and nucleophilicity of the nitrogen atom. libretexts.org

Despite this deactivation, the nitrogen atom can still undergo characteristic reactions of pyridines, such as N-oxidation and quaternization, although potentially requiring more forcing conditions than for unsubstituted pyridine. youtube.com

N-Oxidation: Reaction with a strong oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. youtube.com

Quaternization: The nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. These salts are highly activated towards nucleophilic attack on the pyridine ring.

Quaternization and N-Activation Strategies for Further Functionalization

The quaternization of the nitrogen atom in pyridine is a fundamental reaction for its activation towards nucleophilic attack and for the synthesis of pyridinium salts, which have diverse applications. rsc.org However, the presence of two potent electron-withdrawing groups in this compound renders the nitrogen atom exceptionally electron-deficient, making standard quaternization reactions challenging.

Research on other electron-deficient pyridines, particularly those bearing multiple electron-withdrawing substituents, indicates that strong alkylating agents are necessary to achieve quaternization. rsc.org For instance, methyl triflate has been shown to be an effective agent for the quaternization of nitropyridines that also contain other electron-withdrawing groups. rsc.org Softer alkylating agents, such as alkyl iodides, may also be effective, although potentially requiring more forcing conditions.

N-activation can also be achieved through the formation of N-oxides. The oxidation of highly electron-deficient pyridines often requires more potent oxidizing agents than those used for simple pyridines. A combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex has been reported as an effective system for the N-oxidation of challenging, electron-poor pyridine substrates. researchgate.net The resulting N-oxides are valuable intermediates, as the N-oxide moiety can facilitate further functionalization of the pyridine ring. rsc.orgsemanticscholar.orgresearchgate.net For instance, pyridine N-oxides can act as precursors to oxypyridinium salts, which are sources of various radical species in photochemical reactions. semanticscholar.orgresearchgate.net

The table below summarizes potential quaternization and N-activation strategies for this compound, based on studies of analogous electron-deficient pyridines.

| Strategy | Reagent | Expected Product | Rationale/Reference |

| Quaternization | Methyl triflate (MeOTf) | 3-Chloro-1-methyl-2-(pentafluoroethyl)pyridinium triflate | Methyl triflate is a powerful methylating agent effective for electron-deficient pyridines. rsc.org |

| Methyl iodide (MeI) | 3-Chloro-1-methyl-2-(pentafluoroethyl)pyridinium iodide | A common, though potentially less reactive, alkylating agent for pyridines. | |

| N-Oxide Formation | Trifluoroacetic anhydride (TFAA) / Hydrogen peroxide-urea (UHP) | This compound N-oxide | A potent oxidizing system for electron-deficient pyridines. researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | A common oxidizing agent, though it may be less effective for highly deactivated substrates. |

Coordination Chemistry with Metal Centers and Lewis Acids

The electron-deficient nature of the nitrogen atom in this compound also governs its behavior as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen is less available for donation to a metal center or a Lewis acid compared to unsubstituted or electron-rich pyridines. This reduced basicity generally leads to weaker coordination bonds.

Despite the reduced nucleophilicity, pyridines with electron-withdrawing groups are known to form complexes with a variety of metal centers and Lewis acids. rsc.orgresearchgate.netbath.ac.uknih.govacs.org The coordination of such ligands can be influenced by the nature of the metal or Lewis acid, the solvent, and the counter-ions present. For instance, strong Lewis acids are generally required to effectively coordinate to electron-poor pyridines. The activation of pyridines with Lewis acids, such as zinc-based complexes, can facilitate nucleophilic aromatic substitution and other transformations by further increasing the electrophilicity of the pyridine ring. researchgate.netbath.ac.uknih.gov

The interaction of this compound with various metal centers would likely result in the formation of coordination complexes where the pyridine acts as a monodentate ligand through its nitrogen atom. The properties of these complexes, such as bond lengths and stability, would be expected to reflect the electron-withdrawing character of the substituents.

Below is a table outlining the expected coordination behavior of this compound with representative metal centers and Lewis acids, based on general principles of coordination chemistry of electron-deficient pyridines.

| Metal Center/Lewis Acid | Expected Interaction | Potential Complex | Rationale/Reference |

| Palladium(II) | Coordination via nitrogen | [PdCl2(this compound)2] | Pd(II) is a soft Lewis acid known to form stable complexes with a wide range of pyridine ligands. |

| Rhodium(I) | Coordination via nitrogen | [Rh(CO)2Cl(this compound)] | Rh(I) complexes are versatile and can accommodate various pyridine ligands. |

| Boron trifluoride (BF3) | Lewis acid-base adduct formation | BF3·N(C5H2Cl)(C2F5) | BF3 is a hard Lewis acid that can form adducts with pyridine derivatives. |

| Zinc(II) chloride (ZnCl2) | Lewis acid-base adduct formation | ZnCl2·(this compound)n | Zinc-based Lewis acids are used to activate pyridines for further reactions. researchgate.netbath.ac.uknih.gov |

As with its quaternization, specific studies on the coordination chemistry of this compound are scarce. The examples provided are illustrative of the types of interactions and complexes that could be anticipated based on the known chemistry of related pyridine derivatives. Further experimental investigation is required to fully characterize the coordination behavior of this particular compound.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 2 Pentafluoroethyl Pyridine

Elucidation of Reaction Pathways for Perfluoroalkylation and Derivatization

The reaction pathways for the derivatization of 3-Chloro-2-(pentafluoroethyl)pyridine are dictated by the interplay of its substituents: the chloro group, the pentafluoroethyl group, and the pyridine (B92270) nitrogen. While specific studies on this exact molecule are not extensively detailed in the provided literature, pathways can be inferred from the chemistry of related compounds.

One primary pathway for derivatization is nucleophilic aromatic substitution (SNAr) of the chloride at the C3 position. The electron-withdrawing nature of both the pentafluoroethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The pentafluoroethyl group, with its strong -I effect, significantly enhances the electrophilicity of the pyridine ring, making the C3 position susceptible to displacement by a variety of nucleophiles.

Another potential reaction pathway involves the generation of pyridyne intermediates. The presence of a halogen at the C3 position allows for the formation of a 3,4-pyridyne upon treatment with a strong base. nih.gov This highly reactive intermediate can then undergo various cycloaddition reactions or be trapped by nucleophiles, leading to difunctionalized pyridine derivatives.

Derivatization can also occur via reactions involving the pentafluoroethyl group, although these are generally less common under typical synthetic conditions. Extreme conditions might lead to reactions at the benzylic-like position of the pentafluoroethyl group, but such transformations are often challenging.

| Reaction Type | Reagents and Conditions | Plausible Products | Supporting Evidence from Related Compounds |

| Nucleophilic Aromatic Substitution (SNAr) | Nu: (e.g., R-NH2, R-OH, R-SH), Base, Solvent (e.g., DMF, DMSO) | 3-Nu-2-(pentafluoroethyl)pyridine | Halogen exchange reactions are common for chloro-pyridines. |

| Pyridyne Formation and Trapping | Strong base (e.g., n-BuLi, LDA), Trapping agent (e.g., furan (B31954), aryl Grignards) | 3,4-disubstituted-2-(pentafluoroethyl)pyridines | 3,4-pyridyne intermediates are well-documented for 3-chloropyridines. nih.govresearchgate.net |

| Cross-Coupling Reactions | Pd or Ni catalyst, Ligand, Base, Coupling partner (e.g., boronic acids, organozincs) | 3-Aryl/Alkyl-2-(pentafluoroethyl)pyridines | Suzuki and other cross-coupling reactions are standard for functionalizing chloropyridines. nih.gov |

Understanding Regioselectivity and Chemoselectivity in Complex Functionalization Reactions

Regioselectivity and chemoselectivity are critical considerations in the functionalization of a polysubstituted heterocycle like this compound. The inherent electronic and steric factors of the substituents guide the outcome of reactions.

In the context of pyridyne chemistry, the formation of the 3,4-pyridyne intermediate from this compound would be followed by a regioselective addition of a nucleophile. Based on the aryne distortion model, the electronic influence of the pentafluoroethyl group at C2 would be a primary determinant of the regioselectivity of the nucleophilic addition to the pyridyne. The strong electron-withdrawing nature of the C2F5 group would polarize the pyridyne, directing the nucleophile to the C4 position to place the resulting negative charge at the more stabilized C3 position, adjacent to the electron-withdrawing group.

Chemoselectivity in reactions involving this compound would be prominent in cross-coupling reactions. For instance, in a scenario where another leaving group is present on the pyridine ring, the relative reactivity would determine the site of coupling. Based on studies of related halosubstituted pyridines, the order of leaving group potential in palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl > F. nih.gov This suggests that the chloro group in this compound could be selectively functionalized in the presence of a fluoro substituent, but would be less reactive than a bromo or iodo substituent.

| Reaction Type | Key Influencing Factor | Predicted Regio-/Chemoselectivity | Rationale based on Analogous Systems |

| Nucleophilic addition to 3,4-pyridyne | Electronic effect of the C2F5 group | Nucleophilic attack at the C4 position | The electron-withdrawing group at C2 stabilizes the adjacent carbanion formed upon nucleophilic attack at C4. nih.gov |

| Palladium-catalyzed Cross-Coupling | Relative reactivity of leaving groups | Selective reaction at a more reactive site (e.g., Br, I) if present | The established reactivity order of halogens in cross-coupling reactions. nih.gov |

Identification and Characterization of Key Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. For reactions of this compound, several key intermediates can be postulated based on established pyridine chemistry.

The 3,4-pyridyne intermediate is a critical species in reactions involving strong bases. nih.gov Its formation would proceed via deprotonation at the C4 position by a strong base, followed by the elimination of the chloride at C3. This highly strained and reactive intermediate would have a fleeting existence but is central to the formation of 3,4-difunctionalized products. Spectroscopic observation of such intermediates is challenging, but their existence is often inferred from the product distribution and through trapping experiments with dienes like furan to form Diels-Alder adducts.

In nucleophilic aromatic substitution reactions, a Meisenheimer complex (or a σ-adduct) is a key intermediate. This is formed by the attack of a nucleophile on the pyridine ring, leading to a resonance-stabilized anionic intermediate where the negative charge is delocalized over the ring and the nitro group (if present). For this compound, the attack of a nucleophile at the C3 position would lead to a σ-adduct, with the negative charge being delocalized and stabilized by the electron-withdrawing pentafluoroethyl group and the ring nitrogen.

Kinetic Studies of Reaction Processes

Hypothetically, kinetic studies of the nucleophilic aromatic substitution of the chloro group would be expected to follow second-order kinetics, being first order in both the pyridine substrate and the nucleophile. The rate of substitution would be significantly influenced by the nature of the nucleophile, the solvent, and the temperature. The strong electron-withdrawing character of the pentafluoroethyl group would be expected to result in a significantly faster reaction rate compared to a non-perfluoroalkylated analogue like 3-chloropyridine.

For the pyridyne pathway, the rate-determining step could be either the initial deprotonation or the subsequent elimination of the halide, depending on the specific reaction conditions and the nature of the base employed.

Applications of 3 Chloro 2 Pentafluoroethyl Pyridine As a Building Block in Advanced Organic Synthesis

Precursor for the Controlled Synthesis of Complex Pyridine (B92270) Architectures

The dual functionality of 3-Chloro-2-(pentafluoroethyl)pyridine makes it an exceptional precursor for creating elaborate pyridine-based molecules. The chlorine atom at the 3-position serves as a versatile synthetic handle, while the pentafluoroethyl group at the 2-position significantly influences the reactivity of the pyridine ring. This combination allows for a high degree of control in synthetic transformations.

The chloro group is amenable to a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions. These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for building molecular complexity. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents, while Buchwald-Hartwig amination allows for the installation of various amine functionalities. The de novo construction of pyridine ring systems through methods like transition metal-catalyzed [2+2+2] cycloadditions highlights the general importance of substituted pyridines in synthesis. nih.gov The modification of existing pyridine scaffolds, such as this compound, offers a more direct route to highly functionalized derivatives. orgsyn.orgnih.gov

The table below summarizes key transformations that leverage the reactivity of the chloro group for the synthesis of complex pyridine architectures.

| Reaction Type | Reagent Class | Bond Formed | Resulting Pyridine Architecture |

| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Aryl- or heteroaryl-substituted pyridines |

| Buchwald-Hartwig Amination | Primary/secondary amines | C-N | Aminopyridine derivatives |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Alkynyl-substituted pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, thiols, amines | C-O, C-S, C-N | Ether, thioether, or amino-substituted pyridines |

These reactions enable chemists to systematically build upon the pyridine core, attaching large and intricate molecular fragments to create novel compounds for various applications. nih.gov

Scaffold for the Rational Design and Introduction of Biologically Relevant Functionalities

The pentafluoroethyl group is a key feature that makes this compound an attractive scaffold for drug discovery and agrochemical development. The introduction of a chlorine atom can significantly improve the biological activity of a molecule. sci-hub.se Fluorine-containing moieties are known to enhance critical pharmacokinetic properties, including metabolic stability and membrane permeability. nih.gov The combination of the pyridine core, a common motif in bioactive molecules, with a pentafluoroethyl group creates a privileged starting point for rational drug design. nih.govsci-hub.se

Researchers can utilize the reactivity of the 3-chloro position to introduce specific pharmacophores or functional groups known to interact with biological targets. For example, coupling reactions can attach moieties that mimic natural substrates or bind to the active sites of enzymes. The development of libraries based on fused pyridine building blocks for high-throughput synthesis underscores the value of such scaffolds in identifying new lead compounds. nih.gov The synthesis of various trifluoromethylpyridine derivatives for use in agrochemicals and pharmaceuticals demonstrates the industrial importance of these fluorinated building blocks. nih.gov

Intermediate in the Synthesis of Other Heterocyclic Compounds with Integrated Fluoroalkyl Groups

Beyond modifying the pyridine ring itself, this compound serves as a crucial intermediate for the synthesis of other classes of heterocyclic compounds that retain the valuable pentafluoroethyl group. This is typically achieved through reactions that involve the cleavage and formation of new rings, a process known as heterocyclic transformation.

One of the most significant applications of this building block is its conversion to fluoroalkylated pyrazoles, specifically pyrazolo[4,3-c]pyridines. A common synthetic strategy involves the reaction of a 2,3-disubstituted pyridine with hydrazine (B178648). rsc.org In a potential pathway, the chlorine atom at the 3-position of this compound could first be displaced by hydrazine hydrate (B1144303) to form a 3-hydrazino-2-(pentafluoroethyl)pyridine intermediate. google.com Subsequent intramolecular cyclization, often acid-catalyzed, would lead to the formation of the pyrazole (B372694) ring fused to the original pyridine structure. This method provides direct access to a new heterocyclic system where the pentafluoroethyl group is positioned on the newly formed bicyclic scaffold. The synthesis of related pyrazolopyridines has been explored for potential biological activities. researchgate.net

The reactivity of this compound also opens up potential, albeit sometimes more complex, pathways to other important polyfluorinated N-heterocycles.

Imidazoles: The synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, typically requires a 2-aminopyridine (B139424) starting material. nanobioletters.comrsc.org To utilize this compound, the chloro group would need to be converted to an amino group, followed by reaction with an α-halocarbonyl compound. This multi-step process would yield a fluoroalkylated imidazo[1,2-a]pyridine (B132010) derivative. The synthesis of various imidazole-fused heterocycles is of significant interest due to their biological activities. rsc.orgnih.govduke.edu

Oxazoles: The synthesis of fused oxazoles could potentially be achieved by reacting this compound with an amino alcohol under conditions that favor nucleophilic substitution at the 3-position, followed by an intramolecular cyclization to form the oxazole (B20620) ring.

Thietanes: Thietanes are four-membered sulfur-containing heterocycles. nih.gov Their synthesis from a pyridine derivative is not straightforward and would likely involve a more complex sequence of ring-opening and ring-closing reactions. While theoretically possible, this transformation represents a significant synthetic challenge. However, the interest in fluorinated sulfur-containing heterocycles continues to drive the development of new synthetic methods. uzh.ch

The table below outlines potential transformations to other heterocyclic systems.

| Target Heterocycle | Plausible Key Reagent | General Method |

| Pyrazole (fused) | Hydrazine Hydrate | Nucleophilic substitution followed by intramolecular cyclization rsc.orggoogle.com |

| Imidazole (fused) | Ammonia (to form aminopyridine), then α-haloketone | Chichibabin amination or substitution, then condensation/cyclization nanobioletters.comrsc.org |

| Oxazole (fused) | Amino alcohol | Nucleophilic substitution followed by intramolecular cyclization |

| Thietane | Sulfur nucleophile | Multi-step ring transformation nih.gov |

Contribution to the Development of Novel Organofluorine Reagents and Catalysts in Synthetic Methodologies

The study and application of building blocks like this compound contribute significantly to the broader field of organofluorine chemistry. nih.gov While primarily used as a structural component, its derivatives have the potential to be developed into novel reagents. For instance, conversion of the chloro group to a more reactive functional group, such as an iodo or stannyl (B1234572) group, could generate a new class of reagents for transferring the 2-(pentafluoroethyl)pyridyl moiety in cross-coupling reactions. uni.lu

Furthermore, investigating the reactivity of this molecule provides valuable insights into the electronic effects of potent electron-withdrawing groups like pentafluoroethyl on the stability and reaction pathways of heterocyclic systems. This knowledge is crucial for designing new catalysts and synthetic methods that can tolerate or even take advantage of highly fluorinated substrates. nih.govdiva-portal.org The development of efficient syntheses for such building blocks is itself a major contribution, enabling wider access for researchers in materials science, agrochemistry, and pharmaceuticals. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are becoming central to the synthesis of pyridine (B92270) derivatives, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. biosynce.combohrium.com

One promising area is the use of microwave-assisted synthesis, which has been shown to produce excellent yields of pyridine derivatives in significantly shorter reaction times (2–7 minutes) compared to conventional heating methods. nih.govacs.org This technique often results in purer products and is considered a low-cost, environmentally friendly processing method. acs.org One-pot, multi-component reactions are another key strategy, allowing for the construction of complex functionalized pyridines from simple precursors in a single step, thereby increasing efficiency and reducing waste. nih.govacs.org

The development of green solvents is another critical aspect. Pyridine and its derivatives can themselves act as recyclable solvents with low volatility, capable of dissolving a wide range of substances and, in some cases, enhancing catalyst activity and selectivity. biosynce.com Designing functionalized pyridines for use in biphasic systems could simplify product separation and solvent recycling, further aligning with green chemistry principles. biosynce.com

Table 1: Comparison of Green Synthesis Methods for Pyridine Derivatives

| Method | Key Advantages | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Excellent yields (82-94%), short reaction times (2-7 min), high purity, low cost. | One-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol. | nih.govacs.org |

| Multi-Component Reactions | High atom economy, reduced number of synthetic steps and purification stages. | Pd-Mediated multicomponent synthesis for highly functionalized pyridines. | nih.gov |

| Use of Green Solvents | Reduced environmental and health risks, potential for easy separation and recycling (e.g., biphasic systems). | Using alkyl-substituted pyridines that form immiscible phases with water at different temperatures. | biosynce.com |

Exploration of Advanced Chemo- and Regioselective Functionalization Strategies for Polyhalogenated Pyridines

The presence of multiple halogen atoms and a perfluoroalkyl group on the pyridine ring of 3-Chloro-2-(pentafluoroethyl)pyridine presents a significant challenge and opportunity for selective functionalization. Directing reactions to a specific position (regioselectivity) or to a specific functional group (chemoselectivity) is crucial for creating complex molecular architectures. rsc.orgnih.gov

Future research will continue to explore direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus making syntheses more efficient and sustainable. bohrium.comrsc.org However, the electron-poor nature of the pyridine ring makes direct functionalization difficult. bohrium.com Recent strategies to overcome this include the temporary conversion of pyridines into more reactive electron-rich intermediates. nih.gov

For polyhalogenated pyridines, different strategies are being developed:

Halogen/Metal Exchange: This technique allows for the selective activation of one halogen position over another. For instance, organomagnesium reagents can be used to perform bromine/lithium exchanges on sensitive brominated pyridines under mild conditions. znaturforsch.com

Directed Metalation: Using directing groups to guide a metalating agent to a specific C-H bond allows for precise functionalization. znaturforsch.com

Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of fluorinated pyridine rings, such as in pentafluoropyridine, allows for facile and regioselective substitution of fluoride (B91410) ions by various nucleophiles. nih.gov This inherent reactivity can be exploited for the selective modification of perfluorinated pyridine scaffolds. nih.govresearchgate.net

Phosphine-Mediated Halogenation: A novel strategy involves installing a designed phosphine (B1218219) at the 4-position of a pyridine ring, which then acts as a leaving group that can be displaced by a halide. researchgate.netacs.org This method allows for the selective halogenation of otherwise unactivated pyridines. acs.org

A significant breakthrough has been demonstrated with pentafluoropyridine, a closely related compound, where regioselective installation of aryl bromides followed by either metal-catalyzed coupling at the bromine site or SNAr at the fluorinated pyridine ring showcases precise chemo-selective control. nih.govresearchgate.net

Design and Application of Novel Catalytic Systems for Perfluoroalkylation and Further Derivatization

Catalysis is a cornerstone of modern organic synthesis, and its application to polyhalogenated pyridines is an area of intense research. biosynce.com The development of novel catalytic systems is essential for both the introduction of the pentafluoroethyl group and for subsequent derivatization reactions.

For perfluoroalkylation, research is focused on developing methods that are more efficient and selective. One approach involves the electrophilic activation of the heteroaromatic ring with a sterically bulky Lewis acid, which directs nucleophilic perfluoroalkylation reagents to the 4-position. acs.org This strategy has successfully achieved the first 4-position-selective C–H perfluoroalkylation of six-membered heteroaromatic compounds. acs.org

Furthermore, new catalytic methods for creating perfluoroacyl peroxides, which can be precursors for perfluoroalkylation, are being developed using simple reagents like hydrogen peroxide and perfluoroacyl anhydrides. nih.gov For the derivatization of the halogenated pyridine core, palladium-catalyzed coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds, transforming simple polyhalogenated pyridines into complex, multi-substituted products. rsc.org The challenge lies in designing catalytic systems that can differentiate between the various halogen substituents on a molecule like this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major trend in chemical manufacturing, including for pyridine derivatives. researchgate.net These technologies offer enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), higher yields, and improved scalability. researchgate.netbeilstein-journals.org

Flow reactors have been successfully used for the one-step synthesis of pyridines and dihydropyridines, such as in the Bohlmann–Rahtz pyridine synthesis, without the need to isolate intermediates. beilstein-journals.org This approach is particularly beneficial for reactions that are hazardous or difficult to control in batch mode. researchgate.net The integration of flow synthesis with automated self-optimizing systems, which use algorithms to rapidly identify optimal reaction conditions, is accelerating the discovery and production of new molecules like pyridine-oxazoline (PyOX) ligands. rsc.org

For the synthesis of complex molecules, multi-step flow processes are being designed, often incorporating in-line purification and analysis. uc.pt This "synthesis 4.0" approach paves the way for automated drug discovery platforms where the synthesis and biological evaluation of compounds can be seamlessly integrated. rsc.orguc.pt The application of these automated flow systems to the synthesis and derivatization of this compound could dramatically shorten development timelines and enable high-throughput screening of novel derivatives for various applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-Chloro-2-(pentafluoroethyl)pyridine?

- Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions on the pyridine ring. For example, introducing the pentafluoroethyl group via cross-coupling reactions using palladium catalysts under inert conditions (e.g., argon atmosphere). Purification often employs column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate mixtures) to isolate the viscous liquid product. Confirm purity via GC-MS or HPLC .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- FT-IR to identify functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹).

- Mass spectrometry (EI or ESI) to verify molecular weight (231.55 g/mol) and fragmentation patterns.

- Elemental analysis to validate empirical formula (C₇H₃ClF₅N) .

Q. What safety protocols are critical when handling this compound?

- Answer : The compound is harmful if swallowed and causes skin/eye irritation (H302, H315, H319). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at ambient temperatures. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste channels .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, pentafluoroethyl) influence reactivity in cross-coupling reactions?

- Answer : The pentafluoroethyl group strongly withdraws electrons via inductive effects, activating the pyridine ring for nucleophilic aromatic substitution at the 2- and 6-positions. Chlorine at the 3-position directs electrophiles to the 4-position. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What crystallographic techniques are optimal for resolving the compound’s structure?

- Answer : Single-crystal X-ray diffraction using SHELXL or OLEX2 for refinement. Key parameters:

- Data collection : High-resolution (≤0.8 Å) with Mo-Kα radiation.

- Refinement : Anisotropic displacement parameters for heavy atoms (Cl, F).

- Validation : Check R-factors (R₁ < 5%) and electron density maps for disorder modeling .

Q. What strategies can elucidate the compound’s biological activity in kinase inhibition studies?

- Answer :

- In vitro assays : Test against kinase targets (e.g., ALK, ROS1) using fluorescence polarization or ATP-binding assays.

- SAR studies : Compare with analogs (e.g., 6-Chloro-2-iodo-3-pentafluoroethylpyridine) to identify critical substituents.

- Mechanistic analysis : Use molecular docking (AutoDock) to model interactions with kinase active sites .

Q. How can computational chemistry enhance understanding of its physicochemical behavior?

- Answer :

- DFT calculations (Gaussian 09W): Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate NMR/IR spectra.

- MD simulations : Study solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.